PKG drug G1 sodium salt

Description

Overview of cGMP-Dependent Protein Kinases (PKGs)

Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinases, commonly known as protein kinase G (PKG), are crucial serine/threonine-specific protein kinases activated by cGMP. patsnap.comwikipedia.org These enzymes play a pivotal role in a multitude of physiological processes by phosphorylating various target proteins, which in turn modulates cellular functions. patsnap.comtmrjournals.com Dysregulation of PKG activity has been implicated in a range of diseases, including cardiovascular conditions and neurodegenerative disorders. patsnap.comtmrjournals.com

PKG Subtypes (PKG I and PKG II) and Isoforms (PKG Iα, PKG Iβ)

In mammals, two primary genes encode for PKG, giving rise to PKG type I (PKG-I) and PKG type II (PKG-II). wikipedia.org The PKG-I gene further generates two distinct isoforms, PKG-Iα and PKG-Iβ, through alternative splicing of its N-terminus. wikipedia.org While these isoforms are structurally similar, a key difference lies in their affinity for cGMP, with PKG-Iα exhibiting a more than 10-fold higher affinity than PKG-Iβ. frontiersin.org Both PKG-I and PKG-II exist as homodimers of two identical subunits. wikipedia.org

Tissue Distribution and Differential Expression of PKG Isoforms

The distribution of PKG isoforms varies significantly across different tissues and cells, highlighting their specialized functions. patsnap.commedchemexpress.com PKG-I is predominantly found in the cytoplasm and is highly expressed in smooth muscle cells, platelets, and specific brain regions. patsnap.comwikipedia.orgfrontiersin.org In contrast, PKG-II is typically anchored to the plasma membrane and is more localized to the intestine, adrenal gland, and certain epithelial cells. patsnap.comfrontiersin.org

Within the PKG-I family, the Iα isoform is the main form expressed in the lungs, heart, cerebellum, and dorsal root ganglia. frontiersin.orgtandfonline.com The Iβ isoform is highly expressed in platelets and neurons within the hippocampus and olfactory bulb. frontiersin.org Smooth muscle cells in tissues like the uterus, blood vessels, and trachea contain both Iα and Iβ isoforms. frontiersin.org

| PKG Isoform | Primary Tissue/Cellular Localization |

|---|---|

| PKG Iα | Lungs, Heart, Cerebellum, Dorsal Root Ganglia, Smooth Muscle, Cardiomyocytes frontiersin.orgtandfonline.comoup.com |

| PKG Iβ | Platelets, Hippocampal and Olfactory Bulb Neurons, Smooth Muscle frontiersin.orgoup.com |

| PKG II | Intestine, Adrenal Gland, Epithelial Cells, Kidney, Cerebellum, Mucosa patsnap.comfrontiersin.org |

Fundamental Roles of PKG in Intracellular Signal Transduction

As a key downstream effector of cGMP, PKG participates in a wide array of intracellular signaling cascades. medchemexpress.comcusabio.com Upon activation by cGMP, PKG phosphorylates a number of substrate proteins, leading to significant changes in cellular activities. patsnap.comnih.gov These processes include the regulation of smooth muscle relaxation, platelet function, cell division, and nucleic acid synthesis. wikipedia.orgahajournals.org For instance, in smooth muscle cells, activated PKG leads to a decrease in intracellular calcium levels, promoting relaxation. patsnap.com In the nervous system, PKG is involved in processes like learning and memory. nih.gov

The Significance of PKG Iα in Cardiovascular Homeostasis

The PKG Iα isoform is of particular importance in the maintenance of cardiovascular health, playing a critical role in blood pressure regulation and vascular function. nih.govnih.gov

PKG Iα as a Downstream Effector of Nitric Oxide (NO) and Natriuretic Peptide Signaling Pathways

The nitric oxide (NO) signaling pathway is fundamental to vascular homeostasis. oup.com NO, produced by endothelial cells, activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, leading to the production of cGMP. oup.comuvm.edu This cGMP, in turn, activates PKG-I. oup.com Similarly, natriuretic peptides can also stimulate cGMP production by activating particulate guanylyl cyclase. oup.comcusabio.com PKG Iα is a primary downstream effector in both of these pathways within the cardiovascular system. oup.comnih.gov Its activation by cGMP initiates a cascade of events that are crucial for normal vascular function. oup.com

Role of PKG Iα in Vascular Smooth Muscle Relaxation and Blood Pressure Regulation

A key function of PKG Iα in the cardiovascular system is its role in promoting vascular smooth muscle relaxation. medchemexpress.comahajournals.org Activated PKG Iα phosphorylates several target proteins that lead to a reduction in intracellular calcium concentration and decreased sensitivity of the contractile machinery to calcium. patsnap.comahajournals.org This results in vasodilation, the widening of blood vessels, which is a primary mechanism for lowering blood pressure. medchemexpress.comaxonmedchem.com The oxidative activation of PKG Iα, specifically through the formation of a disulfide bond at cysteine 42 (C42), has been identified as an important mechanism contributing to vasodilation and the regulation of blood pressure. nih.gov The compound "PKG drug G1 sodium salt" is a novel antihypertensive that functions by inducing this oxidative activation of PKG Iα. axonmedchem.comaxonmedchem.com

This compound: A Novel Activator of PKG Iα

Mechanism of Action

This compound is a water-soluble compound that acts as an inducer of the oxidative activation of protein kinase G Iα. axonmedchem.comaxonmedchem.com It specifically targets the cysteine 42 (C42) residue of PKG Iα. medchemexpress.com This interaction promotes the formation of an intermolecular disulfide bridge, leading to the dimerization and activation of the enzyme. nih.gov This activation mechanism is distinct from the canonical cGMP-dependent activation. nih.gov The resulting activated PKG Iα can then phosphorylate its downstream targets, leading to vasodilation and a reduction in blood pressure. axonmedchem.comaxonmedchem.com Research has shown that G1 induces relaxation in pre-contracted mesenteric arteries from wild-type mice, but not in arteries from mice with a Cys42Ser mutation in PKG Iα, confirming its specific mechanism of action. caymanchem.com

Research Findings

Studies have demonstrated the potential of PKG drug G1 as a novel antihypertensive agent. axonmedchem.comaxonmedchem.com In a mouse model of angiotensin II-induced hypertension, administration of PKG drug G1 led to the oxidation of PKG Iα in the aorta and a decrease in mean arterial pressure. caymanchem.com This provides proof-of-principle for a new class of antihypertensives that specifically target the oxidative activation of PKG Iα. axonmedchem.comaxonmedchem.com

Mechanisms of PKG Iα Activation (cGMP-dependent and independent)

The activation of PKG Iα is a critical step in its signaling cascade and can occur through two distinct mechanisms: cGMP-dependent and cGMP-independent pathways.

The classical and most well-understood mechanism is cGMP-dependent activation . This process is initiated by the binding of cGMP to two different sites on the regulatory domain of the PKG Iα enzyme. pnas.org This binding induces a conformational change that releases the autoinhibitory domain from the catalytic site, thereby activating the kinase. pnas.org The PKG-Iα isoform is notably more sensitive to cGMP than the PKG-Iβ isoform, with a tenfold lower activation constant. nih.govnih.gov

In addition to the canonical cGMP pathway, PKG Iα can be activated through a cGMP-independent mechanism involving oxidation. frontiersin.org This alternative pathway is particularly relevant under conditions of oxidative stress. frontiersin.org Oxidants, such as hydrogen peroxide (H₂O₂), can induce the formation of an interprotein disulfide bond between the cysteine 42 (Cys42) residues of two adjacent PKG Iα monomers within the homodimer. frontiersin.orgahajournals.orgahajournals.org This covalent linkage renders the kinase catalytically active, independent of cGMP levels. frontiersin.org The Cys42 residue is unique to the PKG Iα isoform, making this a specific mode of activation for this particular kinase. nih.govahajournals.org Interestingly, these two activation mechanisms appear to have a reciprocal negative regulatory relationship; cGMP binding can hinder disulfide bond formation, and conversely, oxidation of PKG Iα can reduce its sensitivity to cGMP. frontiersin.orgresearchgate.net

Identification and Academic Context of this compound as a Novel PKG Iα Modulator

In the quest for novel therapeutic agents targeting the PKG pathway, researchers have identified small molecules capable of modulating PKG Iα activity. One such molecule is the This compound . axonmedchem.com This compound, along with its parent molecule PKG drug G1, emerged from a screening of electrophilic small molecules designed to identify compounds that could induce the oxidative activation of PKG Iα. ahajournals.orgcaymanchem.com

The identification of G1 was part of a study aimed at developing a new class of antihypertensive drugs that specifically target the cGMP-independent activation of PKG Iα. ahajournals.orgcaymanchem.com The screening process involved an in vitro assay with recombinant PKG Iα, followed by ex vivo experiments on mouse mesenteric arteries. ahajournals.org G1 was identified as a lead candidate due to its ability to relax wild-type arteries but not those from knock-in mice with a Cys42Ser mutation, which prevents oxidant-induced activation. ahajournals.orgcaymanchem.com

Subsequent research has confirmed that PKG drug G1 and its sodium salt act as activators of PKG Iα by targeting the Cys42 residue, leading to vasodilation and a reduction in blood pressure. axonmedchem.comselleckchem.com In a mouse model of angiotensin II-induced hypertension, administration of PKG drug G1 was shown to induce the oxidation of PKG Iα in the aorta, a marker of its activation, and subsequently lower mean arterial pressure. caymanchem.com This body of work establishes this compound as a novel modulator of PKG Iα, with a specific mechanism of action that leverages the cGMP-independent oxidative activation pathway. axonmedchem.comcaymanchem.com

Structure

3D Structure of Parent

Properties

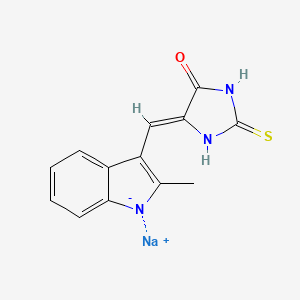

Molecular Formula |

C13H10N3NaOS |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

sodium;(5Z)-5-[(2-methylindol-1-id-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C13H11N3OS.Na/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7;/h2-6H,1H3,(H3,14,15,16,17,18);/q;+1/p-1 |

InChI Key |

KUDYLQWRRNWNJB-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2[N-]1)/C=C\3/C(=O)NC(=S)N3.[Na+] |

Canonical SMILES |

CC1=C(C2=CC=CC=C2[N-]1)C=C3C(=O)NC(=S)N3.[Na+] |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Pkg Drug G1 Sodium Salt Action on Pkg Iα

Direct Targeting of PKG Iα Cysteine 42 (Cys42)

PKG drug G1 sodium salt is an electrophilic compound specifically developed to target a unique cysteine residue at position 42 (Cys42) within the PKG Iα enzyme. researchgate.net This targeted interaction is the foundation of its pharmacological activity.

This compound functions as an inducer of oxidative activation of PKG Iα. researchgate.net Unlike canonical activation by cGMP, this compound triggers a redox-based mechanism that modifies the kinase. researchgate.net This process allows for kinase activation even in cellular environments where the conventional nitric oxide (NO)-cGMP signaling pathway may be compromised. researchgate.net The drug was identified through screening for electrophilic compounds capable of activating PKG Iα by selectively targeting the Cys42 residue. researchgate.net This oxidative activation has been demonstrated to be a viable strategy for promoting vasodilation and lowering blood pressure. researchgate.netresearchgate.net

The core of the activation mechanism is the formation of an inter-protein disulfide bond between the Cys42 residues of the two monomers that form the PKG Iα homodimer. researchgate.netresearchgate.net The electrophilic nature of PKG drug G1 facilitates a reaction with the thiol group of Cys42. This initial interaction promotes the formation of a disulfide bridge linking the two subunits of the kinase. researchgate.netresearchgate.net This covalent modification induces a conformational change in the enzyme, leading to its activation independent of cGMP binding. This disulfide-activated state of PKG Iα is associated with downstream signaling that results in smooth muscle relaxation and vasodilation. researchgate.net

The selectivity of this compound for the PKG Iα isoform is governed by the unique presence of the Cys42 residue. researchgate.net This specific cysteine is located in the N-terminal leucine (B10760876) zipper domain of PKG Iα and is absent in the PKG Iβ isoform. This structural distinction provides a basis for the drug's selective action. researchgate.net

The critical role of Cys42 as the specific target of the drug has been validated through genetic studies. In experiments using a knock-in mouse model where Cys42 was replaced with a non-redox-active serine residue (C42S PKG Iα), the vasodilatory and blood-pressure-lowering effects of PKG drug G1 were absent. researchgate.net This provides definitive evidence that the pharmacological activity of the compound is dependent on its interaction with Cys42. researchgate.net

Table 1: Effect of PKG Drug G1 in Wild-Type vs. C42S Knock-In Models

| Model | Key Feature | Response to PKG Drug G1 | Reference |

|---|---|---|---|

| Wild-Type (WT) Mouse | Contains standard PKG Iα with Cys42. | Vasodilation of isolated arteries; reduction of blood pressure in a hypertension model. | researchgate.net |

| C42S PKG Iα Knock-In (KI) Mouse | Cysteine-42 is replaced by serine, preventing disulfide bond formation at this site. | Deficient vasodilatory and antihypertensive effects. | researchgate.net |

PKG Iα-Independent Mechanisms of Action

While the Cys42-dependent activation of PKG Iα is the primary validated mechanism of action, the possibility of other effects has been considered.

The primary scientific literature strongly supports that the therapeutic effects of PKG drug G1 are mediated through its specific covalent modification of Cys42 in PKG Iα. researchgate.net The use of C42S PKG Iα knock-in mice serves as a crucial control, demonstrating that in the absence of this specific target, the drug's antihypertensive effects are lost. researchgate.net While some commercial supplier descriptions suggest the possibility of C42-independent mechanisms, these claims are not substantiated in the peer-reviewed research, which instead highlights the drug's specific targeting action. researchgate.netmedchemexpress.comukchemicalsuppliers.co.uk Concerns about potential off-target effects are general to the class of electrophilic compounds, but specific ancillary targets for PKG drug G1 have not been identified in the foundational studies. researchgate.net

Given its mechanism as a targeted activator of PKG Iα, the primary interactions of PKG drug G1 with other signaling pathways are expected to be downstream of PKG Iα activation. Activated PKG Iα is known to phosphorylate a variety of substrate proteins involved in regulating intracellular calcium levels, ion channel activity, and the contractile state of smooth muscle cells. frontiersin.org For example, PKG drug G1 has been used as a tool to study the role of the PKG pathway in mitigating cardiotoxicity, indicating its utility in specifically probing this signaling cascade. frontiersin.org Direct, off-target interactions with other signaling pathways have not been documented in the primary literature. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 8-Br-cGMP |

| Angiotensin II |

| cGMP (cyclic guanosine (B1672433) monophosphate) |

| Evodiamine |

| Nitric Oxide |

| PKG drug G1 |

| This compound |

| Rutaecarpine |

Downstream Signaling Cascades Modulated by this compound-Activated PKG Iα

The activation of protein kinase G Iα (PKG Iα) by the G1 sodium salt triggers a series of downstream signaling events that are crucial for its physiological effects, primarily vasodilation. Unlike canonical activation by cyclic guanosine monophosphate (cGMP), the G1 compound operates through an oxidative mechanism, inducing the formation of a disulfide bond at the cysteine 42 residue of PKG Iα. ahajournals.org This distinct mode of activation leads to the modulation of specific downstream signaling cascades, including the phosphorylation of key substrates and the regulation of ion channel activity.

Phosphorylation of Substrates of PKG Iα

The primary function of any protein kinase, including PKG Iα, is to phosphorylate substrate proteins, thereby altering their function. When activated by the G1 sodium salt, PKG Iα is directed to phosphorylate specific targets involved in cellular function. Research indicates that the oxidative activation of PKG Iα by G1 may target the kinase to its substrates. nih.gov However, the phosphorylation pattern resulting from G1-induced activation can differ from that caused by cGMP-dependent activation.

One key observation is that while PKG Iα activation is generally associated with the phosphorylation of a wide array of proteins that mediate vasodilation, the G1 compound itself may not independently trigger the phosphorylation of all canonical PKG Iα substrates. nih.gov For instance, studies have shown that G1 alone does not robustly stimulate the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-known substrate of PKG Iα. nih.gov Instead, it appears that the G1-oxidized kinase requires the presence of cGMP to achieve potent phosphorylation of certain substrates, suggesting a synergistic relationship. nih.gov This implies that the G1-induced conformational change primes the enzyme or targets it to specific cellular locations, while cGMP binding is still necessary to fully stimulate the catalytic activity for some substrates.

Modulation of Ion Channels (e.g., Large-Conductance Ca2+-Dependent K+ Channels)

A critical downstream effect of G1-activated PKG Iα is the modulation of ion channel activity, which is fundamental to regulating vascular smooth muscle tone. The signaling pathway involving oxidized PKG Iα has been linked to the phosphorylation and subsequent activation of large-conductance Ca²⁺-dependent K⁺ (BKCa) channels. ahajournals.org

The activation of BKCa channels in vascular smooth muscle cells leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane. ahajournals.org This change in membrane potential leads to the closure of voltage-dependent Ca²⁺ channels, reducing the influx of calcium ions (Ca²⁺) and ultimately resulting in muscle relaxation and vasodilation. The pathway involving the G1-activated PKG Iα and its subsequent phosphorylation of BKCa channels is a significant mechanism contributing to its vasodilatory and blood pressure-lowering effects. ahajournals.org Interestingly, this pathway may operate distinctly from the canonical cGMP-VASP pathway, suggesting that different modes of PKG Iα activation can engage separate downstream effector pathways. ahajournals.org

| Action | Effector Molecule | Cellular Event | Physiological Outcome |

|---|---|---|---|

| This compound activates PKG Iα | PKG Iα | Phosphorylation of BKCa channels | - |

| - | BKCa Channels | Increased K+ efflux | Hyperpolarization of vascular smooth muscle cells |

| - | Voltage-Dependent Ca2+ Channels | Closure of channels, reduced Ca2+ influx | Vasodilation |

Interaction with Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation

Vasodilator-Stimulated Phosphoprotein (VASP) is a prominent substrate of PKG Iα, and its phosphorylation state is a key indicator of PKG activity within cells. The interaction between G1-activated PKG Iα and VASP phosphorylation is nuanced. Studies have consistently shown that treatment with the G1 compound alone does not lead to a significant increase in the phosphorylation of VASP at its canonical PKG-targeted site, serine 239, in smooth muscle cells. nih.gov

However, the G1 sodium salt demonstrates a synergistic effect when combined with cGMP analogs. nih.gov In the presence of compounds like 8-Br-cGMP, G1 potentiates the phosphorylation of VASP. nih.gov This suggests a model where the G1-induced oxidation of PKG Iα facilitates the enzyme's interaction with or targeting to VASP, while the binding of the cGMP analog is required to fully stimulate the kinase's catalytic activity towards this specific substrate. nih.gov This finding highlights a potential divergence in the downstream signaling of oxidatively activated versus cGMP-activated PKG Iα, where the former may primarily mediate its effects through pathways like BKCa channel activation, while its influence on the VASP pathway is more complex and potentially dependent on intracellular cGMP levels. ahajournals.org

| Condition | Effect on VASP Phosphorylation (Ser239) | Proposed Mechanism |

|---|---|---|

| This compound alone | No significant increase | Oxidative activation alone is insufficient to trigger robust phosphorylation of VASP. |

| 8-Br-cGMP (cGMP analog) alone | Increased phosphorylation | Canonical cGMP-dependent activation of PKG Iα stimulates kinase activity. |

| This compound + 8-Br-cGMP | Potentiated phosphorylation (synergistic effect) | G1-induced oxidation targets PKG Iα to VASP, while cGMP binding stimulates the kinase's catalytic activity. nih.gov |

Cellular and Organ Level Effects of Pkg Drug G1 Sodium Salt

Vasodilatory Effects on Resistance Blood Vessels

G1 sodium salt demonstrates significant vasodilatory properties, particularly in resistance blood vessels which are crucial for regulating blood pressure. nih.gov

Studies on isolated resistance blood vessels have shown that PKG drug G1 sodium salt effectively induces relaxation. nih.govnbs-bio.com In experiments using mesenteric arteries pre-contracted with agents like U-46619, the application of G1 leads to vasodilation. nih.govnbs-bio.com This effect is a key indicator of its potential to reduce vascular resistance. The compound was identified through a screening process designed to find electrophilic drugs that could activate PKG Iα, and its ability to relax isolated resistance blood vessels was a primary finding. nih.gov

Table 1: Effect of PKG Drug G1 on Pre-Contracted Mesenteric Arteries

| Experimental Model | Pre-Contraction Agent | Observed Effect of PKG Drug G1 | Reference |

| Isolated Mesenteric Arteries | U-46619 | Induces relaxation | nbs-bio.com |

| Isolated Resistance Blood Vessels | Angiotensin II | Induces vasodilation | nih.gov |

This table is interactive. You can sort and filter the data.

The mechanism of G1's action has been elucidated through comparative studies using wild-type (WT) and genetically modified Cys42Ser PKG Iα knock-in (KI) mouse models. nih.gov The Cys42 residue on PKG Iα is a critical target for oxidative activation. nih.gov In the KI mice, this reactive cysteine is replaced by a serine, rendering the enzyme resistant to this form of activation. nih.govnih.gov

Research demonstrates that G1 efficiently relaxes blood vessels from WT mice. nih.govmedchemexpress.com In stark contrast, the vasodilatory effects of G1 are significantly diminished in vessels isolated from Cys42S PKG Iα KI mice. nih.gov This provides strong evidence that G1's primary mechanism of action involves targeting the Cys42 residue to induce the oxidative activation of PKG Iα, leading to vasodilation. nih.gov The lack of response in the KI model validates PKG Iα Cys42 as the specific molecular target of the G1 drug. nih.govnih.gov

Table 2: Comparative Vasodilatory Effects of PKG Drug G1

| Vessel Type | Genotype | Response to PKG Drug G1 | Implication | Reference |

| Mesenteric Arteries | Wild-Type (WT) | Efficient relaxation | G1 effectively activates the vasodilatory pathway. | nih.govmedchemexpress.com |

| Mesenteric Arteries | Cys42Ser PKG Iα Knock-in (KI) | Deficient relaxation | Confirms Cys42 of PKG Iα as the drug's target. | nih.gov |

This table is interactive. You can sort and filter the data.

The Endothelium-Derived Hyperpolarizing Factor (EDHF) pathway is a major contributor to the relaxation of resistance arteries, distinct from the nitric oxide (NO) pathway. ahajournals.orgnih.gov The EDHF response involves the hyperpolarization of both endothelial and vascular smooth muscle cells, leading to vasodilation. nih.govresearchgate.net This hyperpolarization is often initiated by an increase in intracellular calcium in endothelial cells, which activates small and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa). physoc.orgnih.gov

The activation of PKG Iα by oxidation is considered a component of the EDHF mechanism of vasodilation. nih.govresearchgate.net Studies have shown that hydrogen peroxide (H₂O₂), a key mediator of EDHF in many vascular beds, activates PKG Iα via oxidation at the Cys42 residue. nih.gov Given that G1 targets this same residue, its action is mechanistically linked to the EDHF pathway. nih.gov However, the relationship is complex; in one study, a PKG inhibitor only blocked about 50% of the relaxant effects of G1 in mesenteric arteries, suggesting that other non-PKG mechanisms may also be activated by the compound. ahajournals.org

Impact on Vascular Smooth Muscle Cell Physiology

The vasodilatory effects of G1 sodium salt originate from its influence on the fundamental physiology of vascular smooth muscle cells (VSMCs), the cells responsible for controlling blood vessel diameter. genome.jp

The contraction and relaxation of vascular smooth muscle are primarily governed by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC). nih.govfrontiersin.org An increase in MLC phosphorylation, catalyzed by myosin light chain kinase (MLCK), leads to contraction. nih.gov Conversely, dephosphorylation of MLC by myosin light chain phosphatase (MLCP) results in relaxation. nih.gov

Intracellular calcium (Ca²⁺) concentration is a critical determinant of vascular smooth muscle contraction. nih.govnih.gov An increase in cytosolic Ca²⁺ is the primary trigger for the activation of MLCK and subsequent contraction. genome.jp Therefore, mechanisms that lower intracellular Ca²⁺ contribute to vasodilation.

Potential Effects on Cellular Proliferation (within PKG Iα context)

The activation of cGMP-dependent protein kinase (PKG) has been shown to play a significant role in regulating cell proliferation. The nitric oxide (NO)/cGMP/PKG signaling pathway is recognized for its beneficial effects within the vascular wall, which include the inhibition of vascular smooth muscle cell (VSMC) proliferation. oup.com Dysregulation of PKG has been implicated in numerous diseases, including cancer. oup.com

Specifically, the PKG drug G1 is utilized in oncological research to investigate its effects on cellular proliferation and tumorigenesis. biosynth.com Its mechanism of action involves the selective inhibition of specific protein kinases that are pivotal for the progression of the cell cycle, particularly through the G1 phase. biosynth.com By targeting these kinases, the compound can effectively halt cell division, making it a subject of interest for its potential as a therapeutic agent in cancer research. biosynth.com

Studies focusing on the broader role of PKG Iα support its anti-proliferative effects. In vascular smooth muscle cells, which express the PKG I isoform, the restoration of PKG activity has been shown to inhibit proliferation induced by high glucose. physiology.org Furthermore, the expression of constitutively active PKG Iα in VSMCs can suppress the production of extracellular matrix proteins like osteopontin (B1167477) and thrombospondin, which are associated with the proliferative, synthetic phenotype of these cells. ahajournals.org While some reports have suggested a growth-promoting effect of basal PKG-Iα activity in certain cancer cells, the general consensus in the context of vascular health points towards an inhibitory role of activated PKG Iα on proliferation. oup.comaacrjournals.org

Cardiac and Renal System Interactions

The PKG Iα enzyme is a critical mediator in both the cardiovascular and renal systems. It is expressed in cardiomyocytes, vascular smooth muscle, and platelets, where it participates in regulating vascular tone and cardiac function. nih.gov The type II isoform of PKG (PKG II) is more prominently expressed in the kidney, where it is involved in regulating renal function. sigmaaldrich.com

Investigation of Cardiac Function Regulation

The primary mechanism by which this compound influences cardiac function is through its potent vasodilatory effects, which lead to a reduction in blood pressure. axonmedchem.com The compound targets the cysteine 42 (C42) residue of PKG Iα, inducing its oxidative activation. This activation mimics the effects of endogenous vasodilatory pathways, such as those mediated by endothelium-derived hyperpolarizing factor (EDHF). ahajournals.org

Research has demonstrated that the drug, termed G1, induces significant vasodilation in isolated resistance blood vessels. This effect was confirmed in vivo, where orally administered G1 effectively lowered blood pressure in a mouse model of angiotensin II-induced hypertension. The antihypertensive effect was notably absent in transgenic mice where the reactive C42 residue was replaced, validating PKG Iα as the specific target of G1.

Beyond afterload reduction through vasodilation, the cGMP-PKG signaling pathway has direct effects on the myocardium. Activation of PKG I is known to attenuate pathological cardiac hypertrophy and remodeling, making it a therapeutic target for heart failure. nih.govfrontiersin.org PKG phosphorylates several sarcomeric proteins, including titin and troponin I, which can improve both systolic and diastolic function. frontiersin.org While G1's primary reported effect is vascular, its activation of PKG Iα places it within a pathway with known direct myocardial protective effects. However, excessive oxidative activation of PKG Iα has also been linked to cardiac injury under certain pathological conditions, a process that can be limited by therapies that elevate cGMP. researchgate.netresearchgate.net

Interactive Data Table: Effect of Oral G1 Administration on Blood Pressure in Hypertensive Mice

This table summarizes the mean arterial pressure (MAP), systolic pressure (SP), and end-diastolic pressure (DP) in wild-type (WT) and knockin (KI) mice with angiotensin II-induced hypertension, following oral administration of a vehicle or G1 (20 mg/kg per day) for 4 days. Data sourced from Burgoyne JR, et al. (2017). physiology.org

| Genotype | Treatment | Mean Arterial Pressure (mmHg) | Systolic Pressure (mmHg) | End-Diastolic Pressure (mmHg) |

| WT | Vehicle | 145 | 158 | 120 |

| WT | G1 | 115 | 125 | 98 |

| KI | Vehicle | 150 | 162 | 125 |

| KI | G1 | 148 | 160 | 123 |

Potential Effects on Kidney Function and Natriuresis

The cGMP-PKG signaling pathway is integral to renal function, particularly in the regulation of sodium and water balance. The PKG II isoform, which is highly expressed in the kidney, stimulates intestinal chloride secretion and inhibits renin release from juxtaglomerular cells. sigmaaldrich.com The broader PKG pathway is a key mediator of pressure-natriuresis, the process by which increased arterial pressure leads to increased sodium excretion. nih.gov Activation of PKG in renal tubules inhibits sodium reabsorption. researchgate.net

While the research focus for this compound has been on its antihypertensive properties, a patent application has listed the compound as useful for the long-term culture of primary kidney cells, suggesting a potential area of investigation in renal science. google.com Studies have shown that renal medullary endothelin B (ETB) receptor activation leads to diuretic and natriuretic responses through a pathway involving nitric oxide synthase 1 (NOS1), cGMP, and PKG. nih.gov Given that G1 activates PKG Iα, its potential to influence renal sodium handling, particularly pressure-natriuresis, is a plausible area for future research, although direct evidence is currently lacking. researchgate.net

Modulation of Na+/K+-ATPase Activity in Vascular Smooth Muscle Cells

The Na+/K+-ATPase is a crucial membrane protein in vascular smooth muscle cells (VSMCs) that helps maintain the electrochemical gradients necessary for regulating vascular tone. dundee.ac.uk The cGMP-PKG signaling pathway has been shown to modulate its activity. For example, in VSMCs, atrial natriuretic peptide (ANP), acting via a cGMP/PKG1-dependent mechanism, can reduce the sensitivity of Na+/K+-ATPase to inhibition by cardiotonic steroids like marinobufagenin (B191785). nih.gov This suggests an indirect regulatory role for PKG1 in preserving Na+/K+-ATPase function against certain inhibitors.

There is no direct evidence to date showing that this compound directly modulates Na+/K+-ATPase activity. The primary vasodilatory mechanism of G1 is attributed to the oxidative activation of PKG Iα, which leads to a decrease in intracellular calcium concentrations. researchgate.netphysiology.org However, some vasodilatory drugs that act on the cGMP pathway, such as sGC activators, have been reported to also cause vasodilation through the activation of Na+/K+-ATPase, suggesting potential cross-talk between these signaling pathways. ahajournals.org Therefore, while not a primary reported mechanism for G1, an indirect influence on Na+/K+-ATPase activity via PKG Iα activation remains a theoretical possibility.

Preclinical Therapeutic Potential of Pkg Drug G1 Sodium Salt in Disease Models

Efficacy in Models of Systemic Hypertension

The preclinical efficacy of the novel protein kinase G Iα (PKG Iα) activator, G1 sodium salt, has been investigated in various models of systemic hypertension. This compound represents a new class of antihypertensives that function by targeting the oxidative activation of PKG Iα. nih.gov

Angiotensin II-Induced Hypertension Models

In a mouse model of angiotensin II-induced hypertension, the drug termed G1 was shown to induce vasodilation of isolated resistance blood vessels and lower blood pressure. nih.gov This antihypertensive effect was demonstrated to be dependent on the specific targeting of cysteine 42 (C42) within the PKG Iα enzyme. nih.gov To confirm this mechanism, studies were conducted in transgenic mice where the reactive C42 was replaced with a non-reactive serine (C42S PKG Iα knockin mice). nih.gov In these knockin mice with angiotensin II-induced hypertension, the blood pressure-lowering effects of G1 were absent, providing strong evidence for its specific mechanism of action. nih.govahajournals.org

The parent compound, PKG drug G1, effectively relaxes wild-type (WT) blood vessels but not those from the knockin (KI) mice. medchemexpress.com Consequently, G1 lowered blood pressure in hypertensive WT mice but not in the hypertensive KI mice, further validating that its therapeutic effect is mediated through the C42 residue of PKG Iα. nih.govmedchemexpress.com

Exploration in Other Hypertension Models (e.g., Spontaneously Hypertensive Rat, DOCA-Salt Rat)

While direct studies of G1 sodium salt in Spontaneously Hypertensive Rats (SHR) and Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat models are not extensively detailed in the provided search results, these models are critical in hypertension research. The SHR model develops hypertension spontaneously and is considered a polygenic model that mimics many aspects of human essential hypertension. envigo.com SHR rats exhibit a preference for salted foods and have an altered renal capacity to excrete salt and water, requiring a higher arterial pressure to do so. envigo.comnih.gov

The DOCA-salt model is a form of endocrine hypertension induced by the administration of the mineralocorticoid DOCA and a high-salt diet, often in conjunction with unilateral nephrectomy. creative-bioarray.comnih.gov This model is characterized by a suppressed renin-angiotensin system and is used to study the effects of mineralocorticoid excess and salt-loading on the cardiovascular system, including the development of hypertension, cardiac hypertrophy, and fibrosis. creative-bioarray.comnih.govijvets.com Given that G1 sodium salt targets a fundamental vasodilatory pathway, its potential efficacy in these diverse models of hypertension warrants further investigation.

Comparative Analysis with Existing Antihypertensive Agents Targeting the cGMP Pathway

Currently, there are no antihypertensive drugs in clinical use that directly target the nitric oxide (NO)-cGMP signaling pathway by activating PKG Iα in the manner of G1 sodium salt. ahajournals.org Existing antihypertensive therapies primarily focus on diuresis, blocking the renin-angiotensin system, or inhibiting vasoconstrictor pathways. ahajournals.org

Other drugs that modulate the cGMP pathway, such as soluble guanylyl cyclase (sGC) stimulators and activators, have been investigated. For instance, praliciguat, an sGC stimulator, has shown blood pressure-lowering effects in clinical trials. ahajournals.org However, the development of sGC modulators for systemic hypertension is not currently a major focus. ahajournals.org Phosphodiesterase (PDE) inhibitors, which prevent the breakdown of cGMP, have also been considered, but their blood pressure-lowering effects can diminish over time, and their efficacy may be reduced when used in combination with renin-angiotensin system inhibitors. ahajournals.org The novel mechanism of G1 sodium salt, which directly activates PKG Iα through oxidative modification, distinguishes it from these other cGMP-targeting agents and represents a potentially new therapeutic approach. nih.govaxonmedchem.com

Consideration of Cardiovascular Remodeling and Fibrosis

High salt intake is a known contributor to cardiovascular remodeling and fibrosis, processes that can occur independently of blood pressure elevation. frontiersin.orgbiorxiv.org These pathological changes involve excessive deposition of extracellular matrix components, leading to stiffening of the heart and blood vessels. frontiersin.org

Effects on Cardiac and Vascular Remodeling

In a study using female mRen2.Lewis rats, a model susceptible to salt-induced cardiac remodeling, the GPER agonist G-1 (structurally distinct from PKG drug G1) was shown to limit salt-induced myocyte hypertrophy. nih.gov However, this G-1 did not prevent increases in blood pressure or collagen deposition associated with a high-salt diet. nih.gov

The DOCA-salt rat model is a well-established tool for studying cardiovascular remodeling, reliably inducing cardiac hypertrophy, fibrosis, and vascular hypertrophy. nih.gov High salt intake in various animal models has been shown to induce vascular remodeling, with some studies indicating sex-specific differences in the response of elastic and resistance arteries. biorxiv.org

Modulation of Profibrotic Signaling Pathways

High dietary salt can activate profibrotic signaling pathways. researchgate.net One such pathway involves marinobufagenin (B191785), a substance that stimulates collagen synthesis. researchgate.netahajournals.org The activation of the cGMP/PKG1 signaling pathway has been shown to counteract the profibrotic effects of marinobufagenin in vascular smooth muscle cells. researchgate.netahajournals.org Age-related downregulation of the cGMP/PKG-dependent signaling has been linked to increased sensitivity to the profibrotic effects of marinobufagenin. ahajournals.org

Furthermore, high salt intake can promote inflammation and the expression of profibrotic factors. researchgate.net In Dahl salt-sensitive rats, a high-salt diet is associated with renal injury and inflammation, processes that can be modulated by various signaling pathways. nih.gov The transforming growth factor-beta (TGF-β)/Smad signaling pathway is a key player in the development of renal interstitial fibrosis. nih.gov Given that G1 sodium salt activates PKG Iα, a central component of the cGMP signaling cascade, it holds the potential to counteract some of the salt-induced profibrotic and inflammatory responses, though direct evidence for this is still needed.

Structure Activity Relationship Sar and Rational Design of Pkg Drug G1 Sodium Salt Analogues

Identification of Key Pharmacophores for PKG Iα Activation

The primary pharmacophore of PKG drug G1 and its analogues is an electrophilic moiety capable of selectively reacting with the thiol group of a specific cysteine residue on PKG Iα. The identification of G1 resulted from a screening process of a library of electrophilic compounds designed to identify molecules that could induce the oxidation of recombinant PKG Iα. ahajournals.org

The core mechanism of action is the oxidative activation of the kinase. axonmedchem.comaxonmedchem.com This occurs through the formation of an interprotein disulfide bond involving the Cysteine-42 (Cys42) residue, which is uniquely present in the PKG Iα isoform. ahajournals.orgahajournals.org Therefore, the essential pharmacophoric feature is a chemical group that can act as a cysteine-modifying agent, specifically one that promotes disulfide bond formation. The drug, termed G1, was identified as a compound that effectively targets Cys42 to induce vasodilation. researchgate.net This targeted reactivity makes the electrophilic nature of the compound the cornerstone of its activity.

Elucidation of Structural Determinants for Cys42 Selectivity

The selectivity of PKG drug G1 for the PKG Iα isoform is fundamentally determined by the unique presence and accessibility of the Cys42 residue. ahajournals.orgahajournals.org This residue serves as a specific target that is not present in other related kinases, providing a structural basis for isoform-selective activation.

Research has validated Cys42 as the specific target of G1 through studies using genetically modified mouse models. In these "knock-in" (KI) models, the critical Cys42 residue was replaced with a serine (Cys42Ser), an amino acid that cannot form a disulfide bond. researchgate.net The results from these studies were definitive:

Drug G1 successfully induced the oxidation of PKG Iα and caused vasodilation in mesenteric blood vessels from wild-type (WT) mice. ahajournals.org

In contrast, G1 failed to induce these effects in vessels from the Cys42Ser KI mice. ahajournals.orgmedchemexpress.com

Furthermore, G1 was shown to lower blood pressure in hypertensive WT mice, an effect that was absent in the hypertensive Cys42Ser KI mice. researchgate.netmedchemexpress.com

These findings unequivocally establish that the thiol group of Cys42 is the primary structural determinant for the action of G1. The compound's ability to selectively interact with this residue is the basis for its targeted effect on PKG Iα.

| Feature | Wild-Type (WT) Mice | Cys42Ser Knock-in (KI) Mice | Reference |

| G1-induced PKG Iα Oxidation | Observed | Absent | ahajournals.org |

| G1-induced Vasodilation | Effective | Ineffective | ahajournals.orgmedchemexpress.com |

| G1-induced Blood Pressure Lowering | Effective | Ineffective | researchgate.netresearchgate.netmedchemexpress.com |

Strategies for Enhancing Activation Potency and Specificity

Enhancing the potency and specificity of G1 analogues involves optimizing the electrophilic nature of the molecule and modulating its interaction with the target enzyme. Key strategies include:

Fine-tuning Electrophilicity: The reactivity of the electrophilic pharmacophore can be modified to optimize the rate and efficiency of the reaction with Cys42. This involves synthesizing analogues with varying electron-withdrawing or -donating groups to achieve a balance between stability in a biological environment and reactivity at the target site.

Improving Target Affinity: Modifications to the scaffold of the G1 molecule can introduce secondary binding interactions with residues near the Cys42 pocket. This could increase the local concentration of the drug at the active site, thereby enhancing its apparent potency.

Leveraging Allosteric Sites: Research on other PKG activators has revealed the presence of allosteric sites that can modulate kinase activity. researchgate.net While G1 acts directly on Cys42, analogues could be designed to also interact with these sites, potentially leading to synergistic activation and enhanced specificity.

Exploiting Pathway Interplay: The cGMP-dependent and oxidative activation pathways of PKG Iα can be mutually exclusive. Pre-activation with cGMP has been shown to attenuate the oxidation of PKG Iα by H₂O₂. researchgate.net Conversely, G1 has been observed to prevent VASP phosphorylation induced by a stable cGMP analogue. ahajournals.org This suggests that analogues could be designed to favor one pathway over the other, potentially increasing specificity and tailoring the physiological response. For instance, enhancing the ability of an analogue to function in a low-cGMP environment could be beneficial in certain pathological states.

Exploration of Modifications to Influence PKG Iα-Independent Effects

While the primary mechanism of G1 is the Cys42-dependent activation of PKG Iα, there is evidence suggesting that it may also exert effects through other pathways. It has been reported that PKG agent G1 can couple to vasodilation and blood pressure lowering through a mechanism independent of Cys42 PKG Iα. medchemexpress.commedchemexpress.com

Furthermore, the PKG inhibitor KT5823 was found to only partially block the vasodilation caused by G1, implying that a portion of its effect is not mediated by the kinase activity of PKG. ahajournals.orgahajournals.org This opens up an avenue for the rational design of analogues with tailored profiles. Strategies to explore these PKG Iα-independent effects include:

Systematic Structural Modification: Synthesizing a library of G1 analogues with modifications at various positions on the molecular scaffold would be the first step. These analogues would then be tested in both WT and Cys42Ser KI models.

Identifying Alternative Targets: Analogues that retain activity in the Cys42Ser KI model could be used as chemical probes to identify alternative biological targets through techniques like affinity chromatography or chemoproteomics.

Scaffold Hopping: Replacing the core scaffold of G1 while retaining the key electrophilic pharmacophore could lead to new classes of compounds with altered target profiles, potentially enhancing the PKG Iα-independent effects or eliminating them to create a more selective Cys42-targeting agent.

In Silico Approaches and Molecular Docking Studies for Analogue Design

Computational methods are invaluable for the rational design of G1 analogues. researchgate.netscience.gov Although a crystal structure of PKG Iα in complex with G1 is not publicly available, homology modeling and molecular docking can provide significant insights.

Homology Modeling: A three-dimensional model of the PKG Iα N-terminal region containing Cys42 can be generated based on the known structures of homologous proteins. This model would serve as the basis for all subsequent in silico work.

Molecular Docking: With a model of the target protein, potential G1 analogues can be docked into the binding site surrounding Cys42. researchgate.netscience.gov These studies can predict the binding orientation and affinity of the analogues, helping to prioritize which compounds to synthesize. Docking can be used to explore how modifications to the G1 scaffold might create favorable interactions with nearby amino acid residues, thus improving binding affinity and specificity. For example, similar approaches were used to rationally design the selective PKG Iα inhibitor N46, where a propoxy group was added to preferentially interact with an isoleucine residue (Ile406) specific to PKG Iα. escholarship.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): As data on the activity of various G1 analogues become available, QSAR models can be developed. researchgate.net These models create a mathematical relationship between the chemical structures of the analogues and their biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds.

Pharmacophore Modeling: Based on the structures of G1 and other active analogues, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features required for activity (e.g., the electrophilic center, hydrophobic regions, hydrogen bond donors/acceptors). This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that could act as PKG Iα activators. nih.gov

These computational approaches accelerate the drug design cycle, reduce costs, and provide a deeper understanding of the molecular interactions that govern the activity of PKG drug G1 sodium salt and its analogues.

Synthetic Methodologies for Pkg Drug G1 Sodium Salt and Analogues

Chemical Synthesis Pathways for PKG Drug G1 and its Sodium Salt Form

PKG Drug G1, chemically named (E)-5-((3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl)-2-thioxodihydropyrimidin-4(1H)-one, is a synthetic small-molecule inhibitor. Current time information in Bangalore, IN.biosynth.com Its structure is characterized by a benzothiazole (B30560) ring linked to a 2-thiobarbituric acid ring via a methylidene bridge. The synthesis is not detailed in the primary literature describing its biological function but can be postulated based on standard heterocyclic condensation reactions. medchemexpress.comsemanticscholar.org

A probable synthetic route involves a Knoevenagel condensation, a common method for forming carbon-carbon double bonds by reacting an active methylene (B1212753) compound with a carbonyl group. In this case, the precursors would be 2-thiobarbituric acid (which provides the active methylene group) and an electrophilic benzothiazole derivative.

A plausible pathway is outlined below:

Preparation of the Benzothiazole Precursor: The synthesis would likely start with the quaternization of a 2-methyl-benzothiazole derivative. For instance, 3-ethyl-2-methyl-benzothiazolium iodide can be formed by reacting 2-methylbenzothiazole (B86508) with ethyl iodide. This salt is then activated for condensation.

Knoevenagel Condensation: The activated benzothiazolium salt is condensed with 2-thiobarbituric acid in the presence of a base (e.g., piperidine (B6355638) or triethylamine) and a suitable solvent like ethanol (B145695) or acetic acid. The reaction mixture is typically heated to drive the condensation and subsequent elimination of water, forming the exocyclic double bond and yielding the final PKG Drug G1 molecule. researchgate.netrsc.org

Table 1: Plausible Reaction Scheme for PKG Drug G1 Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 2-Methylbenzothiazole | Ethyl Iodide | Heat | 3-Ethyl-2-methyl-benzothiazolium iodide |

| 2 | 3-Ethyl-2-methyl-benzothiazolium iodide | 2-Thiobarbituric Acid | Base (e.g., Piperidine), Ethanol, Reflux | PKG Drug G1 |

Formation of the Sodium Salt: The sodium salt of PKG Drug G1 is prepared to enhance properties such as solubility in aqueous media. axonmedchem.com The 2-thiobarbituric acid moiety of PKG Drug G1 contains acidic N-H protons. The formation of the sodium salt is achieved by treating the parent compound (free acid form) with an equimolar amount of a suitable sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), in a solvent like ethanol or methanol. The resulting salt can then be isolated by precipitation or by evaporation of the solvent. google.com

Optimization of Synthetic Routes for Yield and Purity

Optimizing the synthesis of PKG Drug G1 is crucial for improving reaction efficiency, reducing costs, and ensuring the final product meets high-purity standards for research or potential therapeutic use. Key areas for optimization include:

Reaction Conditions: Systematic variation of parameters such as temperature, reaction time, and catalyst choice can significantly impact yield. For the Knoevenagel condensation step, screening different bases (e.g., organic vs. inorganic) and solvents can minimize side reactions and improve the rate of product formation. Microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times and often improve yields for such condensation reactions. kau.edu.sa

Purification Methods: The purity of the final compound is critical. Optimization involves developing effective purification protocols. Recrystallization from a suitable solvent or solvent mixture is a common method to remove impurities. For more challenging separations, column chromatography using silica (B1680970) gel is employed. The choice of eluent system (e.g., hexane/ethyl acetate) is optimized to achieve baseline separation of the product from unreacted starting materials and byproducts. biosynth.com

Green Chemistry Approaches: To enhance sustainability, the synthesis can be optimized by using environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. ufmg.br For instance, using water as a solvent for the condensation step, if feasible, would be a significant green improvement. researchgate.net

Table 2: Parameters for Synthesis Optimization

| Parameter | Traditional Method | Optimized Approach | Potential Benefit |

| Heating | Conventional oil bath reflux | Microwave irradiation | Reduced reaction time, improved yield |

| Catalyst | Stoichiometric base | Catalytic amount of a more efficient base | Reduced waste, lower cost |

| Solvent | Organic solvents (Ethanol, Acetic Acid) | Green solvents (Water, Ethanol/Water mixtures) | Reduced environmental impact |

| Purification | Column chromatography | Optimized recrystallization | Increased throughput, reduced solvent use |

Development of Improved Methods for Sodium Salt Formation

While standard salt formation methods are effective, improvements can lead to better control over the final product's physical properties, such as crystallinity and stability.

Control of pH and Stoichiometry: Precise control of the pH during the reaction between PKG Drug G1 and the sodium base is essential. An excess of base can lead to impurities, while insufficient base results in incomplete salt formation. Using exactly one molar equivalent of base is critical.

Crystallization Control: The method of crystallization significantly affects the salt's properties. Techniques like anti-solvent addition (adding a poor solvent to a solution of the salt to induce precipitation) or controlled cooling can be optimized to produce a crystalline, non-hygroscopic, and stable salt form. Amorphous salt solid dispersions can also be explored to enhance solubility and dissolution rates. jitd.ac.in

Solvent-Free Methods: To align with green chemistry principles, solvent-free or mechanochemical methods for salt formation can be developed. This involves grinding the solid active pharmaceutical ingredient (API) with a solid salt former, sometimes with a minimal amount of liquid to facilitate the reaction (liquid-assisted grinding). google.com

Stereochemical Considerations and Atropisomerism in Analogues

Stereochemistry is a critical aspect of drug design, as different isomers can have vastly different biological activities. researchgate.net

(E/Z) Isomerism: The central methine bridge in PKG Drug G1 is a double bond, which can exist as either the (E) or (Z) stereoisomer. The specific isomer, (E), is designated in the chemical name. Synthetic conditions are typically optimized to favor the formation of the thermodynamically more stable isomer, which is often the (E)-isomer due to reduced steric hindrance. The isomeric purity is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Atropisomerism in Analogues: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. jitd.ac.ingoogle.com While the parent PKG Drug G1 is unlikely to exhibit stable atropisomers at room temperature, its analogues could. If bulky substituents are introduced on the benzothiazole or pyrimidine (B1678525) rings, particularly at positions ortho to the bond connecting the two ring systems, rotation around the C-C single bond of the methylidene linker could become restricted. This would create a chiral axis and result in atropisomers. biosynth.comufmg.br If atropisomers form, they would need to be separated (e.g., by chiral chromatography) and their individual biological activities assessed, as one might be significantly more active or have a different selectivity profile than the other. sigmaaldrich.com

Synthesis of Deuterated or Labeled Variants for Mechanistic Studies

To study the mechanism of action, metabolism, and pharmacokinetics of PKG Drug G1, isotopically labeled variants are invaluable tools. google.com Deuterium (B1214612) (²H or D) is commonly used for this purpose.

Kinetic Isotope Effect Studies: Replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation can slow down the rate of metabolism (the kinetic isotope effect). This helps identify which parts of the molecule are susceptible to metabolic enzymes.

Synthesis of Deuterated Variants: Deuterated analogues of PKG Drug G1 can be synthesized by using deuterated starting materials.

Ethyl Group Labeling: Using deuterated ethyl iodide (e.g., C₂D₅I) in the first step of the synthesis would produce a variant with a labeled ethyl group.

Aromatic Ring Labeling: A deuterated version of 2-methylbenzothiazole could be used as a starting material to introduce deuterium onto the aromatic ring system.

H/D Exchange: It may also be possible to introduce deuterium at specific positions on the final molecule through hydrogen-deuterium exchange reactions under acidic or basic conditions using a deuterium source like D₂O. rsc.org

Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled variants can also be synthesized using appropriately labeled precursors (e.g., ¹³C-labeled 2-thiobarbituric acid) for use in NMR or mass spectrometry-based studies. google.com

Advanced Research Methodologies for Studying Pkg Drug G1 Sodium Salt

Ex Vivo Functional Studies

Ex vivo studies bridge the gap between biochemistry and whole-organism physiology by using isolated tissues or cultured cells. nih.gov These methodologies are critical for understanding the functional impact of PKG Iα activation by G1 in a more biologically complex environment.

Wire myography is a classic pharmacological technique used to measure the contractile or relaxant properties of isolated small blood vessels, such as mesenteric arteries, which are crucial for regulating blood pressure. tmrjournals.comreprocell.comspringernature.com This method is ideal for assessing the vasodilatory effects of PKG drug G1 sodium salt. nih.gov

Methodology :

Tissue Isolation : Small arteries are carefully dissected from an animal model. mdpi.comhku.hk

Mounting : The vessel segment is mounted on two small wires or pins within a chamber of a wire myograph system. reprocell.com One wire is attached to a force transducer, and the other is fixed to a micrometer for adjusting tension.

Equilibration : The chamber is filled with a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (95% O₂, 5% CO₂) to maintain pH and oxygenation. The vessel is stretched to its optimal resting tension. hku.hk

Experimentation : The vessel is typically pre-constricted with an agent like phenylephrine (B352888) to induce a stable tone. Then, cumulative concentrations of the test compound (G1) are added to the chamber, and any changes in isometric force (relaxation) are recorded. nih.gov

Findings : Using this technique, the G1 drug was demonstrated to induce potent vasodilation in isolated resistance blood vessels. nih.gov Furthermore, studies using vessels from transgenic mice where the C42 residue of PKG Iα was mutated (C42S) showed a deficient vasodilatory response to G1, providing strong evidence that the drug's effect is mediated through the oxidative activation of PKG Iα at this specific site. nih.govnih.gov

| Experimental Step | Description | Purpose |

| Tissue Preparation | Dissection and isolation of small resistance arteries. | To obtain a viable vascular tissue for functional analysis. |

| Mounting | Securing the vessel segment between two wires in the myograph chamber. | To allow for the measurement of isometric tension changes. |

| Normalization | Stretching the vessel to its optimal resting tension. | To ensure maximal and reproducible contractile responses. |

| Pre-Constriction | Addition of a vasoconstrictor (e.g., phenylephrine). | To establish a stable vascular tone against which relaxation can be measured. |

| Drug Addition | Cumulative addition of this compound. | To generate a concentration-response curve and determine the vasodilatory potency. |

| Data Recording | Continuous measurement of force by the transducer. | To quantify the degree of vasodilation induced by the drug. |

This interactive table outlines the key steps in a typical wire myograph experiment to assess the vascular effects of this compound.

Cell culture models provide a controlled environment to investigate the molecular pathways affected by PKG Iα activation in specific cell types, such as vascular smooth muscle cells (SMCs) and endothelial cells (ECs). nih.govspringernature.com

Methodology :

Cell Systems : Primary or immortalized cell lines relevant to the cardiovascular system, such as rat aortic SMCs or bovine aortic ECs (BAECs), are commonly used. nih.gov

Treatment : Cultured cells are treated with this compound for various durations.

Analysis of PKG Iα Oxidation : Following treatment, the oxidation status of PKG Iα is assessed using the non-reducing Western blot technique described previously (Section 7.1.3).

Downstream Signaling : The activity of downstream pathways is investigated by measuring the phosphorylation of key PKG substrates. For example, cell lysates can be analyzed by Western blot using antibodies against phosphorylated VASP (p-VASP). plos.org

Functional Readouts : Depending on the cell type, functional consequences such as changes in cell migration, proliferation, or apoptosis can be measured. aacrjournals.org

Findings : Cell culture studies have been instrumental in confirming that various stimuli can induce PKG Iα disulfide dimerization. For instance, treatment of both BAECs and SMCs with NOS-uncoupling agents resulted in a significant increase in the oxidized, dimeric form of PKG Iα. nih.gov These models are essential for dissecting the specific cellular responses and signaling cascades initiated by the activation of PKG Iα with G1, independent of the complex interactions present in whole tissue.

In Vivo Preclinical Models

The use of specialized animal models has been crucial in understanding the in vivo effects of "this compound," particularly its impact on the cardiovascular system.

To investigate the specific molecular target of "this compound," researchers have developed and utilized transgenic mouse models. A key model in this research is the PKG Iα Cys42Ser knock-in mouse. This genetically engineered model possesses a single amino acid substitution in the alpha isoform of protein kinase G type I (PKG Iα), where cysteine at position 42 is replaced by serine. This specific mutation is critical because the cysteine at position 42 is hypothesized to be the target for oxidative activation by compounds like "this compound."

The generation of these knock-in mice allows for direct testing of the hypothesis that the therapeutic effects of the drug are mediated through its interaction with this specific cysteine residue. By comparing the physiological responses to "this compound" in wild-type mice versus the Cys42Ser knock-in mice, researchers can determine the necessity of this site for the drug's activity. Studies have shown that the vasodilatory and blood pressure-lowering effects of a similar compound, termed G1, are significantly diminished in these knock-in mice, providing strong evidence for the on-target mechanism of action.

Continuous and accurate monitoring of physiological parameters in conscious, freely moving animal models is essential for a comprehensive understanding of a drug's pharmacodynamic profile. Telemetric monitoring has been a vital tool in the preclinical assessment of "this compound." This technique involves the surgical implantation of a small, wireless transmitter that can measure and transmit data such as blood pressure and heart rate in real-time.

The use of telemetry allows for the collection of longitudinal data without the confounding effects of stress from handling or restraint, which can significantly influence cardiovascular parameters. In studies involving "this compound," telemetric monitoring in mouse models has been employed to assess its acute and chronic effects on blood pressure. This methodology has been instrumental in demonstrating the compound's ability to lower blood pressure in hypertensive models.

Interactive Data Table: Representative Telemetric Blood Pressure Data

Below is a representative data table illustrating the type of data that can be obtained through telemetric monitoring in preclinical studies.

| Treatment Group | Animal ID | Baseline Systolic BP (mmHg) | Post-Dose Systolic BP (mmHg) | Change in Systolic BP (mmHg) |

| Vehicle | 101 | 145 | 143 | -2 |

| Vehicle | 102 | 148 | 147 | -1 |

| This compound | 201 | 146 | 125 | -21 |

| This compound | 202 | 150 | 128 | -22 |

Pharmacodynamic studies in various animal models are fundamental to characterizing the physiological effects of "this compound." These studies have primarily focused on its cardiovascular effects, particularly its ability to induce vasodilation and lower blood pressure. A compound referred to as G1, which is closely related to "this compound," has been shown to cause vasodilation and a reduction in blood pressure.

These effects are consistent with the proposed mechanism of activating PKG Iα, a key regulator of smooth muscle relaxation. The use of hypertensive animal models, such as those with angiotensin II-induced hypertension, has been particularly valuable in demonstrating the therapeutic potential of this class of compounds. The data from these studies provide essential proof-of-concept for the development of "this compound" as a potential antihypertensive agent.

Biophysical and Structural Characterization Techniques

A thorough understanding of the chemical properties of "this compound," including its structure and purity, is critical for its development as a therapeutic agent. To this end, various biophysical and structural characterization techniques are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. While specific NMR data for "this compound" is not publicly available, the general principles of NMR spectroscopy would be applied for its structural elucidation. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be utilized to provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical structural elucidation process, the chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum would reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between different atoms, ultimately leading to the complete and unambiguous assignment of the molecular structure. For a sodium salt, ²³Na NMR could also be employed to study the ionic environment of the sodium counter-ion.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For "this compound," HPLC is used as a quality control measure to ensure the absence of impurities, which could affect its efficacy and safety.

Reports indicate that the purity of a similar compound, "PKG drug G1," has been determined to be as high as 99.73% by HPLC, demonstrating the effectiveness of this method for assessing the chemical purity of this class of compounds. A typical HPLC analysis would involve the development of a validated method that specifies the column, mobile phase composition, flow rate, and detection wavelength to ensure accurate and reproducible results.

Interactive Data Table: Representative HPLC Purity Data

The following table provides an example of how HPLC data for "this compound" might be presented.

| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |

| A123 | 4.52 | 99.85 | 99.85 |

| B456 | 4.51 | 99.79 | 99.79 |

| C789 | 4.53 | 99.91 | 99.91 |

Mass Spectrometry for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the precise determination of a compound's molecular weight and elemental composition. nih.gov In the context of this compound, mass spectrometry is a crucial tool for unequivocal identification and structural verification. The compound's molecular formula is C13H10N3NaOS, corresponding to a molecular weight of 279.29 g/mol . axonmedchem.com

High-resolution mass spectrometry (HRMS) is particularly effective for this purpose, as it provides highly accurate mass measurements that can confirm the elemental composition of the molecule. nih.gov This level of precision allows researchers to differentiate the compound from other molecules that may have the same nominal mass. The analysis typically involves a soft ionization technique, such as Electrospray Ionization (ESI), which transfers the intact molecule into the gas phase as a charged ion with minimal fragmentation. nih.gov

For more detailed structural analysis, tandem mass spectrometry (MS/MS) is utilized. In this method, the ion corresponding to the intact molecule (the precursor ion) is isolated and then fragmented through collision-induced dissociation. The resulting fragment ions (product ions) produce a unique spectrum that serves as a structural fingerprint of the molecule. This fragmentation pattern provides definitive evidence for the compound's identity by confirming the presence of its key structural components.

Detailed Research Findings

Research applications of mass spectrometry for the analysis of compounds similar in nature to this compound demonstrate its utility in drug discovery and characterization. nih.gov For this compound, the primary ion observed in a mass spectrum would correspond to its molecular mass. HRMS would confirm its elemental composition, while MS/MS analysis would yield specific fragments that confirm the integrity of the indole (B1671886) and thioxoimidazolidin-one moieties. While specific fragmentation studies on this compound are not widely published, the principles of MS allow for a theoretical determination of its expected analytical signature.

The following table summarizes the key identifiers for this compound and its non-salt counterpart, PKG drug G1, which are critical for their identification via mass spectrometry. axonmedchem.comaxonmedchem.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Ion Expected in ESI-MS ([M+H]+) |

|---|---|---|---|

| This compound | C13H10N3NaOS | 279.29 | 258.07 (as protonated parent compound) |

| PKG drug G1 | C13H11N3OS | 257.31 | 258.07 |

Future Research Directions and Broader Academic Implications

Elucidating the Full Spectrum of PKG Drug G1 Sodium Salt’s Molecular Targets and Pathways

The primary mechanism of this compound involves the oxidative activation of PKG Iα by targeting its cysteine 42 (C42) residue. nih.gov This interaction is highly specific, as the C42 residue is unique to the PKG Iα isoform. ahajournals.org However, research suggests that the compound's effects may not be entirely exclusive to this pathway. Studies using "redox-dead" C42S PKG Iα knock-in (KI) mice, which are genetically engineered to be resistant to this oxidative activation, have shown that G1 can still induce some vasodilation and blood pressure reduction, particularly when administered at higher concentrations via intraperitoneal injection. nih.gov

This indicates the possibility of C42 PKG Iα-independent mechanisms or off-target effects. nih.gov One study noted that a PKG inhibitor only blocked approximately half of the relaxant effects of G1 in ex vivo mesenteric arteries, implying that a significant portion of the drug's action could be PKG-independent. ahajournals.org Future research must focus on identifying these alternative molecular targets. The structure of G1, containing an indole (B1671886) ring that resembles the purine (B94841) ring of cGMP, may provide partial affinity for PKG, facilitating its interaction with C42 while also potentially allowing for interactions with other nucleotide-binding proteins. nih.gov A comprehensive understanding of its molecular interactions is crucial for optimizing its therapeutic potential and predicting potential side effects.

Furthermore, the downstream consequences of C42-mediated oxidative activation may differ from those of classical cGMP-mediated activation. Since the C42 interprotein disulfide bond forms within the substrate-targeting domain of PKG Iα, it is plausible that this conformational change alters the enzyme's substrate specificity compared to activation by cGMP. nih.gov Investigating the unique phosphoproteome regulated by G1-activated PKG Iα will be a critical area of future study.

| Interaction Type | Target | Evidence | Implication for Future Research |

|---|---|---|---|

| Primary On-Target | Cysteine 42 of PKG Iα | G1 is ineffective in orally-treated C42S PKG Iα knock-in mice. nih.gov | Characterize the unique downstream signaling cascade of oxidatively activated PKG Iα. |

| Potential Off-Target | Unknown | Residual vasodilatory effect observed in C42S KI mice at high concentrations. nih.gov | Utilize genetic and proteomic approaches to identify off-target proteins and pathways. |

Investigating Interplay with Other Vasodilatory Mechanisms

The vasodilatory action of this compound is mechanistically distinct from the classical nitric oxide (NO)-cGMP pathway. mdpi.com The NO pathway involves the activation of soluble guanylate cyclase (sGC) to produce cGMP, which then allosterically activates PKG Iα. mdpi.com In contrast, G1 directly induces oxidative dimerization of the enzyme, bypassing the need for NO and cGMP. nih.govahajournals.org

Interestingly, these two pathways are not entirely independent; they exhibit a form of interplay. Elevated levels of cGMP induce a conformational change in PKG Iα that renders it resistant to oxidant-induced disulfide formation. ahajournals.org This suggests that conditions with low NO bioavailability and reduced cGMP levels may potentiate the effects of G1 and the physiological relevance of PKG Iα oxidation. nih.gov This interplay is crucial for understanding the differential regulation of blood vessel tone, as resistance vessels, which have lower intrinsic NO levels, are more sensitive to oxidative activation than conduit vessels like the aorta. ahajournals.orgnih.gov

The mechanism of G1 aligns closely with the endothelium-derived hyperpolarizing factor (EDHF) pathway, where endogenous oxidants like hydrogen peroxide (H₂O₂) are thought to mediate vasodilation by inducing the same C42-C42 disulfide bond in PKG Iα. ahajournals.orgnih.gov Therefore, G1 can be considered a pharmacological mimetic of the EDHF response. ahajournals.org Future studies should explore the synergistic or antagonistic interactions of G1 with drugs that modulate the NO-cGMP pathway (e.g., phosphodiesterase inhibitors, sGC stimulators) to devise rational combination therapies for complex cardiovascular diseases.

Exploring Potential in Other Disease Contexts Beyond Hypertension (within PKG Iα activation scope)

The role of PKG Iα extends beyond the regulation of vascular tone, suggesting that activators like G1 could have therapeutic potential in a range of other conditions.

Cardiac Disease: While oxidative activation of PKG Iα in blood vessels is vasodilatory, its role in the heart is more complex. Studies have shown that PKG Iα becomes oxidized in rodent models of heart disease and in patients. jci.org This oxidation, in the context of cardiac stress, can be maladaptive, contributing to adverse heart remodeling. jci.org Paradoxically, mice with the "redox-dead" PKG Iα C42S mutation were better protected from pathological cardiac stress. jci.orgnih.gov This is because oxidized PKG Iα remains in the cytosol, whereas the reduced (non-oxidized) form can translocate to the plasma membrane to suppress pro-hypertrophic signals. jci.org However, other research highlights the general cardioprotective effects of PKG-I activation in attenuating ischemia-reperfusion injury. nih.govnih.gov This dual role necessitates careful investigation into the context-specific effects of modulating PKG Iα oxidation in cardiac pathologies.

Kidney Disease: PKG-I has been shown to protect against ischemia-reperfusion-induced kidney injury by inhibiting inflammation and tubular cell apoptosis. nih.gov Furthermore, cGKIα is identified as a key suppressor of kidney fibrosis. nih.gov Given that G1 activates this kinase, its potential as a therapeutic agent to mitigate renal fibrosis and acute kidney injury warrants exploration.